

Difluoroacetic anhydride chemical properties and structure

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Compound of Interest

Compound Name: *Difluoroacetic anhydride*

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Difluoroacetic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetic anhydride ((CF₂HCO)₂O) is a highly reactive fluorinated chemical intermediate that serves as a crucial reagent in modern organic synthesis. Its utility lies in its ability to efficiently introduce the difluoroacetyl moiety into a wide range of molecules, a functional group that can significantly modulate the physicochemical and biological properties of the parent compound. This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic methodologies of **difluoroacetic anhydride**, with a particular focus on its applications in pharmaceutical and agrochemical research and development. While experimental spectroscopic and precise structural data are not readily available in public databases, this document compiles known physical properties and presents predicted spectroscopic characteristics and a modeled molecular structure to aid researchers in their work with this versatile reagent.

Chemical Properties and Structure

Difluoroacetic anhydride is a colorless to light yellow liquid with a pungent odor. It is highly corrosive and moisture-sensitive, readily hydrolyzing to difluoroacetic acid. It is soluble in many

common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of **difluoroacetic anhydride** is presented in Table 1. These values have been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₂ F ₄ O ₃	[1] [2]
Molecular Weight	174.05 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[2]
Density	1.4 - 1.6 g/mL at 25 °C	[2]
Boiling Point	94 - 127 °C	[2]
Refractive Index	~1.34	[2]
Flash Point	11 °C	[2]
CAS Number	401-67-2	[1] [3]

Chemical Structure

The chemical structure of **difluoroacetic anhydride** consists of two difluoroacetyl groups linked by an oxygen atom. The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.

Note on Structural Data: Experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction for **difluoroacetic anhydride** are not publicly available. The provided structural representation and parameters are based on computational modeling and comparison with analogous molecules.

A 3D representation of the molecule can be generated from its SMILES string:
O=C(OC(=O)C(F)F)C(F)F.

Figure 1. 2D Structure of **Difluoroacetic Anhydride**

Based on VSEPR theory and typical bond lengths and angles for similar functional groups, the geometry around the carbonyl carbons is expected to be trigonal planar, and the C-O-C bond angle of the anhydride linkage is likely to be around 110-120°.

Spectroscopic Properties

Note on Spectroscopic Data: No experimentally determined spectra for **difluoroacetic anhydride** are readily available in public spectral databases. The following information is based on predictions from computational software and analysis of analogous compounds. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A single signal is predicted for the two equivalent protons on the α -carbons. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the region of 6.0-7.0 ppm, downfield due to the deshielding effects of the fluorine atoms and the carbonyl groups.
- ^{13}C NMR: Two distinct signals are predicted. The carbonyl carbon signal is expected in the range of 160-170 ppm. The α -carbon, bonded to two fluorine atoms, would appear as a triplet further upfield, likely in the 105-115 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of **difluoroacetic anhydride** is expected to show strong characteristic absorption bands for the C=O and C-F bonds. Key predicted absorptions are listed in Table 2. Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric stretching modes.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (asymmetric)	1820 - 1800	Strong
C=O Stretch (symmetric)	1760 - 1740	Strong
C-F Stretch	1350 - 1100	Strong, multiple bands
C-O Stretch	1100 - 1000	Strong

Mass Spectrometry (MS)

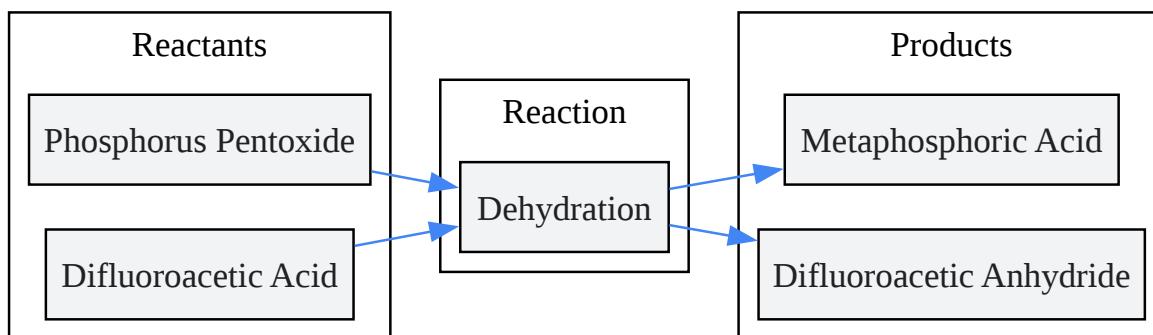
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) at m/z 174 would be expected, although it may be weak due to the lability of the anhydride linkage. Common fragmentation pathways would likely involve the loss of a difluoroacetyl radical ($CHF_2CO\cdot$, m/z 77) or carbon dioxide (CO_2 , m/z 44). A prominent peak at m/z 77 corresponding to the difluoroacetyl cation ($[CHF_2CO]^+$) is anticipated.

Experimental Protocols: Synthesis of Difluoroacetic Anhydride

Difluoroacetic anhydride is typically synthesized by the dehydration of difluoroacetic acid. A common and effective dehydrating agent for this transformation is phosphorus pentoxide (P_4O_{10}). Below are representative experimental protocols adapted from the patent literature.

Synthesis via Dehydration with Phosphorus Pentoxide

This protocol describes a general method for the synthesis of **difluoroacetic anhydride**.



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Figure 2. Synthesis of **Difluoroacetic Anhydride**

Materials:

- Difluoroacetic acid
- Phosphorus pentoxide (P_4O_{10})

- Anhydrous solvent (e.g., dichloromethane, dichloroethane)
- Dispersing agent (optional, e.g., anhydrous magnesium sulfate)

Procedure:

- To a dry, four-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent.
- Under a nitrogen atmosphere, add phosphorus pentoxide and, if used, the dispersing agent to the solvent with stirring.
- Slowly add difluoroacetic acid to the stirred suspension via the dropping funnel. The molar ratio of difluoroacetic acid to phosphorus pentoxide is typically between 3:1 and 4:1.
- After the addition is complete, heat the reaction mixture to reflux (typically 40-50 °C depending on the solvent) and maintain for several hours (e.g., 12 hours).
- Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR) until the consumption of difluoroacetic acid is complete or has reached a desired level.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the solid phosphoric acid byproducts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the crude **difluoroacetic anhydride** by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development and Research

The primary application of **difluoroacetic anhydride** is as a difluoroacetylating agent. The introduction of a difluoroacetyl group can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Role in Medicinal Chemistry

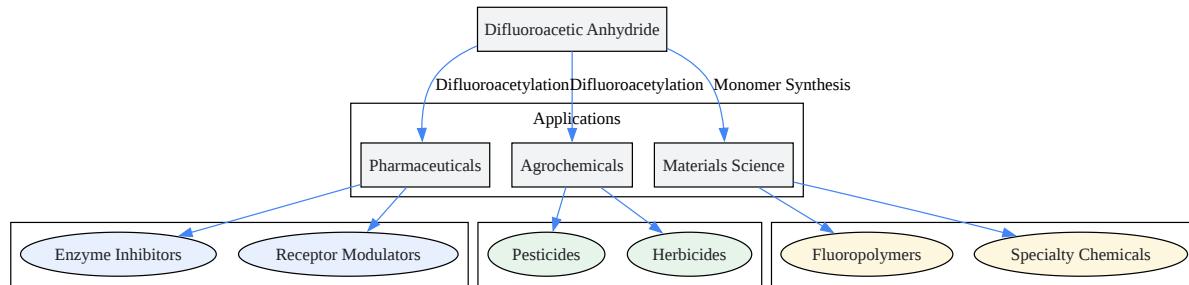
In drug development, the difluoromethyl group (CHF_2) is often used as a bioisostere for a hydroxyl or thiol group, and can also serve as a more lipophilic and metabolically stable alternative to a hydroxymethyl or methoxy group. **Difluoroacetic anhydride** provides a direct route to introduce the difluoroacetyl group, which can then be further transformed into other difluoromethyl-containing functionalities. This strategy has been employed in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, **difluoroacetic anhydride** is used in the synthesis of novel pesticides and herbicides. The incorporation of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.

Materials Science

Difluoroacetic anhydride is also utilized in the synthesis of fluorinated polymers and other advanced materials. These materials often exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.



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Figure 3. Applications of **Difluoroacetic Anhydride**

Safety and Handling

Difluoroacetic anhydride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also combustible. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place away from water and strong oxidizing agents.

Conclusion

Difluoroacetic anhydride is a valuable and versatile reagent for the introduction of the difluoroacetyl group in organic synthesis. Its importance in the development of new pharmaceuticals, agrochemicals, and advanced materials is well-established. While a comprehensive experimental dataset for its spectroscopic and structural properties is currently lacking in the public domain, this guide provides a consolidated overview of its known chemical and physical properties, along with detailed synthetic protocols. It is anticipated that as the use of this reagent continues to grow, more detailed characterization data will become available to the scientific community.

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